

Application Notes and Protocols for SAR-020106

Stock Solution Preparation in DMSO

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Compound of Interest

Compound Name: SAR-020106

Cat. No.: B612087

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Abstract

SAR-020106 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response pathway.[1][2][3][4] It has an IC₅₀ of 13.3 nM for human CHK1 and demonstrates significant selectivity over CHK2.[2][3] In preclinical studies, **SAR-020106** has been shown to abrogate the G2/M cell cycle checkpoint induced by DNA damaging agents, thereby sensitizing cancer cells to chemotherapy and radiation, particularly in p53-deficient tumors.[4][5][6][7] These application notes provide a detailed protocol for the preparation, storage, and use of **SAR-020106** stock solutions in Dimethyl Sulfoxide (DMSO) for in vitro research applications.

Physicochemical Properties of SAR-020106

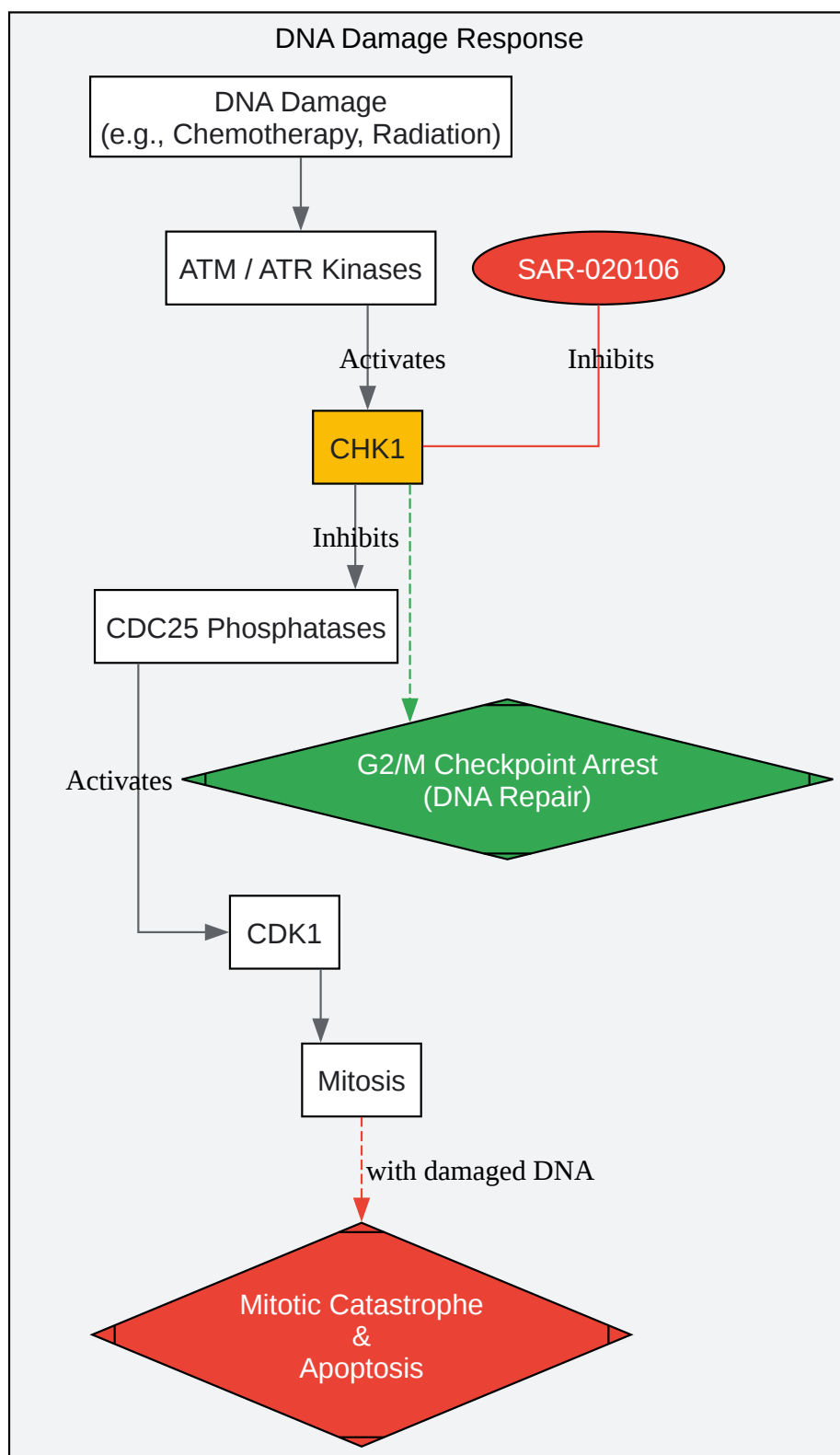
A summary of the key physicochemical properties of **SAR-020106** is presented in the table below. This information is crucial for accurate stock solution preparation and experimental design.

Property	Value	Reference
Molecular Formula	C ₁₉ H ₁₉ ClN ₆ O	[1][2]
Molecular Weight	382.85 g/mol	[1][2]
CAS Number	1184843-57-9	[1][2]
Appearance	Off-white to light yellow solid	[2]
Solubility in DMSO	≥ 5 mg/mL (≥ 13.06 mM)	[2][8][9]
Solubility in Water	Insoluble	[1]
Solubility in Ethanol	Insoluble	[1]

Mechanism of Action: CHK1 Inhibition

Genotoxic stress from chemotherapy or radiation activates the DNA damage response, leading to the activation of kinases like ATM and ATR. These kinases, in turn, phosphorylate and activate CHK1. Activated CHK1 targets several downstream effectors, including CDC25 phosphatases, leading to their inactivation. This prevents the activation of cyclin-dependent kinases (e.g., CDK1) and results in cell cycle arrest, typically at the G2/M checkpoint, allowing time for DNA repair.[3][4]

In many cancer cells, the G1 checkpoint is defective due to p53 mutations.[4][6] These cells become heavily reliant on the S and G2/M checkpoints for survival after DNA damage. **SAR-020106**, by inhibiting CHK1, abrogates this G2/M arrest, forcing the cells to enter mitosis with damaged DNA, which ultimately leads to mitotic catastrophe and apoptosis.[4][5][6] This chemosensitizing and radiosensitizing effect makes **SAR-020106** a promising agent in combination cancer therapies.[5][7]



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Diagram 1. Simplified CHK1 signaling pathway and the inhibitory action of **SAR-020106**.

Experimental Protocol: Preparation of a 10 mM SAR-020106 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **SAR-020106** in anhydrous DMSO.

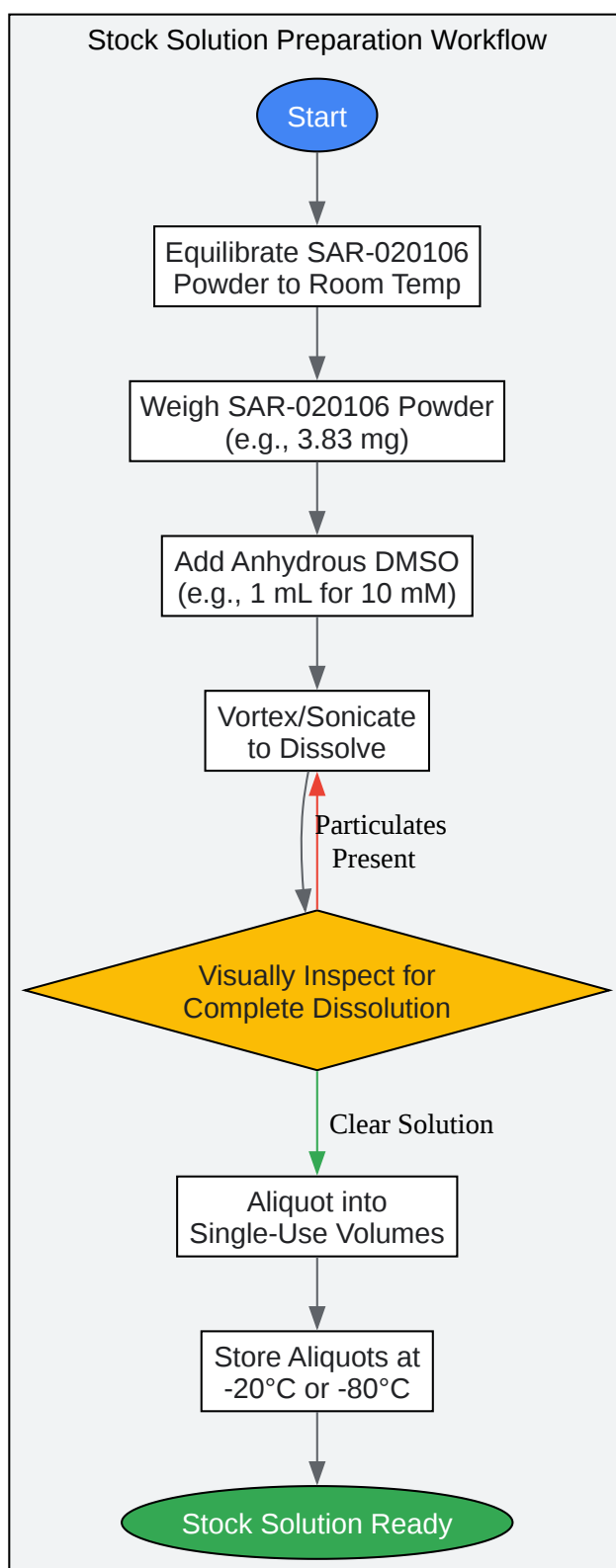
Materials:

- **SAR-020106** powder (e.g., 5 mg)
- Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or amber glass vials
- Calibrated precision balance
- Pipettes and sterile filter tips
- Vortex mixer
- Ultrasonic water bath (optional)

Procedure:

- **Pre-weighing Preparation:** Allow the vial containing **SAR-020106** powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture.
- **Weighing SAR-020106:** Accurately weigh out the desired amount of **SAR-020106** powder. For example, to prepare a 10 mM stock solution, weigh 3.83 mg of **SAR-020106** (Molecular Weight = 382.85 g/mol).
 - Calculation: $\text{Volume (L)} = \text{Mass (g)} / (\text{Molarity (mol/L)} * \text{Molecular Weight (g/mol)})$
 - For 1 mL (0.001 L) of 10 mM (0.01 M) solution: $\text{Mass (g)} = 0.01 * 382.85 * 0.001 = 0.00383 \text{ g} = 3.83 \text{ mg}$.

- **Solvent Addition:** Add the calculated volume of anhydrous DMSO to the vial containing the weighed powder. To prepare 1 mL of a 10 mM stock from 3.83 mg of powder, add 1 mL of DMSO. It is critical to use fresh, anhydrous DMSO as absorbed moisture can reduce the solubility of the compound.^[1]
- **Dissolution:** Tightly cap the vial and vortex thoroughly for several minutes until the powder is completely dissolved. The solution should be clear and free of particulates.
- **Assisted Dissolution (if necessary):** If the compound does not fully dissolve, warming the solution briefly to 37°C and/or sonicating in an ultrasonic water bath for 5-10 minutes can facilitate dissolution.^{[8][10]}
- **Aliquoting and Storage:** To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.^{[1][2]}
- **Labeling and Final Storage:** Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots as recommended in the storage section below.



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Diagram 2. Experimental workflow for preparing **SAR-020106** stock solution.

Recommended Concentrations for In Vitro Assays

SAR-020106 has been utilized across a range of concentrations in various cell-based assays. The optimal concentration will depend on the cell line and experimental conditions. It is always recommended to perform a dose-response curve to determine the effective concentration for your specific model.

Assay Type	Cell Line Examples	Effective Concentration Range	Reference
G2 Arrest Abrogation	HT-29, SW620	55 nM - 91 nM (IC ₅₀)	[1] [2] [3]
Chemosensitization (with SN38)	SW620	5 µM	[1]
Radiosensitization	T98G, LN405 (Glioblastoma)	0.05 µM - 0.25 µM	[5] [7]
Apoptosis Induction	T98G	0.125 µM - 0.25 µM	[5]

Note on Dilution: When preparing working solutions from the DMSO stock, it is advisable to perform serial dilutions. To minimize DMSO-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should typically be kept below 0.5%, and ideally below 0.1%. [\[11\]](#) A vehicle control (medium with the same final DMSO concentration) should always be included in experiments.

Storage and Stability

Proper storage is essential to maintain the activity of **SAR-020106**.

Form	Storage Temperature	Stability Period	Reference
Powder	-20°C	3 years	[1][2]
Stock Solution in DMSO	-20°C	1 month	[1][2]
Stock Solution in DMSO	-80°C	1 year (preferred)	[1]

Important Considerations:

- Avoid Freeze-Thaw Cycles: Aliquoting the stock solution is critical to prevent degradation.[1][2]
- Hygroscopic Nature of DMSO: Ensure DMSO is anhydrous and vials are tightly sealed to prevent moisture absorption, which can affect compound solubility and stability.[1][12]

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